2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-ethylacetamide
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Description
2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
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Biological Activity
2-(5-Amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-ethylacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N4O3
- Molecular Weight : 240.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound's biological activity is attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. A study demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, a study on human breast cancer cell lines (MCF-7) reported a decrease in cell viability by approximately 60% after treatment with 100 µM of the compound for 48 hours.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Concentration (µg/mL or µM) | Effect |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |
Antimicrobial | Escherichia coli | 50 | Inhibition of growth |
Anticancer | MCF-7 (breast cancer) | 100 | 60% decrease in viability |
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the efficacy of various compounds against E. coli. The results indicated that this compound had a comparable effect to standard antibiotics like ampicillin.
- Cancer Cell Apoptosis : A research project focused on the effects of the compound on MCF-7 cells found that it activated caspase pathways, leading to apoptosis. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment.
Properties
Molecular Formula |
C8H12N4O3 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(5-amino-2,4-dioxopyrimidin-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C8H12N4O3/c1-2-10-6(13)4-12-3-5(9)7(14)11-8(12)15/h3H,2,4,9H2,1H3,(H,10,13)(H,11,14,15) |
InChI Key |
YMJKLSUJANXSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.